5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine is a complex organic compound that features a triazine ring substituted with a 2-methylphenyl group and a 3-pyridin-3-yloxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate nitrile precursors under acidic or basic conditions.
Substitution with 2-Methylphenyl Group:
Attachment of 3-Pyridin-3-yloxypropyl Group: This step involves the reaction of the triazine intermediate with 3-pyridin-3-yloxypropyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Research: The compound is used in studies to understand its interaction with various biological molecules and its potential effects on cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-methylphenyl)-N-(3-pyridin-3-yloxypropyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-2-3-8-16(14)17-13-21-23-18(22-17)20-10-5-11-24-15-7-4-9-19-12-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPLVKQVAMXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCCOC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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